molecular formula C6H13NO B13304432 2-Aminohex-4-en-1-ol

2-Aminohex-4-en-1-ol

Cat. No.: B13304432
M. Wt: 115.17 g/mol
InChI Key: ZEODUDKXIGPAIV-NSCUHMNNSA-N
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Description

2-Aminohex-4-en-1-ol is an organic compound with the molecular formula C6H13NO It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a hexene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminohex-4-en-1-ol typically involves the reaction of hex-4-en-1-ol with ammonia or an amine under specific conditions. One common method includes the use of hydrazine hydrate and methanol, followed by the addition of hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process often includes purification steps such as crystallization and distillation to ensure the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Aminohex-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bond in the hexene chain can be reduced to form saturated amines.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

2-Aminohex-4-en-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Aminohex-4-en-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can act as a nucleophile in biochemical reactions, participating in the formation of new chemical bonds .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both an amino group and a hydroxyl group on a hexene chain, providing a versatile platform for various chemical modifications and applications.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(E)-2-aminohex-4-en-1-ol

InChI

InChI=1S/C6H13NO/c1-2-3-4-6(7)5-8/h2-3,6,8H,4-5,7H2,1H3/b3-2+

InChI Key

ZEODUDKXIGPAIV-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CC(CO)N

Canonical SMILES

CC=CCC(CO)N

Origin of Product

United States

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